![molecular formula C12H21NO4 B6610817 tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate CAS No. 2866318-52-5](/img/structure/B6610817.png)
tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate
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Description
The compound “tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate” is likely to be a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate” is likely to contain multiple bonds, rotatable bonds, double bonds, and possibly a triple bond . It may also contain a four-membered ring, a six-membered ring, and an eight-membered ring .Chemical Reactions Analysis
The chemical reactions involving “tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate” are likely to be complex and may involve several steps. The synthesis of similar compounds often involves the enantioselective construction of an acyclic starting material .Mechanism of Action
Future Directions
The future directions for research on “tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate” and similar compounds are likely to focus on the development of more efficient and stereoselective synthesis methods . This could potentially expand the range of biological activities that these compounds can be used for .
properties
IUPAC Name |
tert-butyl (1S,4R,5S,6R)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(14)10(15)9(7)13/h7-10,14-15H,4-6H2,1-3H3/t7-,8+,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYWMNSBVPKXEE-SGIHWFKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1C(C(CC2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@@H]([C@@H](CC2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate |
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